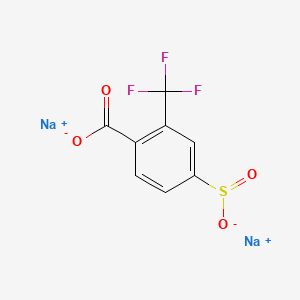
Disodium 4-sulfino-2-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-sulfino-2-(trifluoromethyl)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethyl group, which imparts distinct chemical reactivity and stability, making it valuable in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-sulfino-2-(trifluoromethyl)benzoate typically involves the introduction of the trifluoromethyl group and the sulfino group onto a benzoate backbone. One common method includes the reaction of 4-(trifluoromethyl)benzoic acid with a sulfinating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized reactors. The process ensures high yield and purity of the final product, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4-sulfino-2-(trifluoromethyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The sulfino group can be oxidized to a sulfone group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced benzoates, and substituted trifluoromethyl compounds.
Aplicaciones Científicas De Investigación
Disodium 4-sulfino-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and sulfino groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its antifungal properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mecanismo De Acción
The mechanism by which disodium 4-sulfino-2-(trifluoromethyl)benzoate exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological systems. The sulfino group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the sulfino group, resulting in different reactivity and applications.
3-(Trifluoromethyl)benzoic acid: Another trifluoromethyl-substituted benzoic acid with distinct chemical properties.
Uniqueness
Disodium 4-sulfino-2-(trifluoromethyl)benzoate is unique due to the presence of both the trifluoromethyl and sulfino groups, which confer specific reactivity and stability. This combination makes it particularly valuable in synthetic chemistry and industrial applications, where such properties are highly sought after.
Propiedades
Fórmula molecular |
C8H3F3Na2O4S |
|---|---|
Peso molecular |
298.15 g/mol |
Nombre IUPAC |
disodium;4-sulfinato-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C8H5F3O4S.2Na/c9-8(10,11)6-3-4(16(14)15)1-2-5(6)7(12)13;;/h1-3H,(H,12,13)(H,14,15);;/q;2*+1/p-2 |
Clave InChI |
SETBOZFBEZFDQP-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















